Aurantinidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

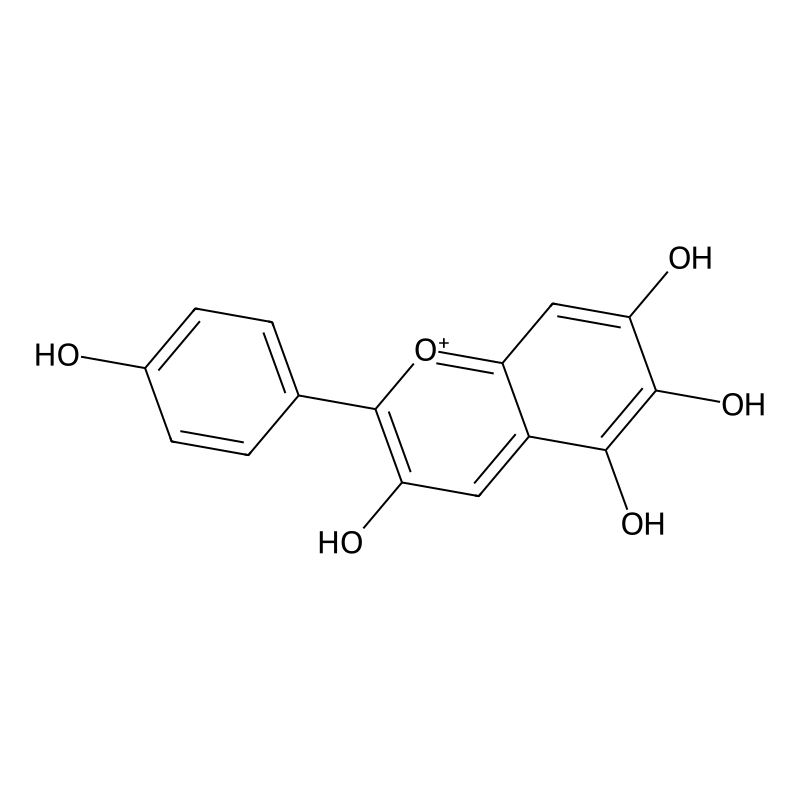

Aurantinidin is a type of anthocyanidin, a class of flavonoids responsible for the vibrant red, blue, and purple colors found in many fruits and vegetables []. It is a water-soluble pigment with a complex chemical structure containing multiple hydroxyl groups. Scientific research is investigating aurantinidin for its potential health benefits, with a focus on its antioxidant and anti-inflammatory properties.

Antioxidant Activity

One of the most studied aspects of aurantinidin is its antioxidant activity. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various chronic diseases. Studies have shown that aurantinidin can effectively scavenge free radicals, potentially reducing oxidative stress in the body [].

In vitro (laboratory) studies suggest that aurantinidin has a stronger antioxidant capacity compared to other anthocyanidins like cyanidin and malvidin []. However, further research is needed to confirm these findings in vivo (living organisms) and understand the mechanisms by which aurantinidin exerts its antioxidant effects.

Anti-inflammatory Properties

Inflammation is a natural response of the immune system to injury or infection. However, chronic inflammation can contribute to various health problems, including heart disease, cancer, and neurodegenerative diseases. Research suggests that aurantinidin may possess anti-inflammatory properties [].

Studies have shown that aurantinidin can inhibit the activity of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in the inflammatory process []. Additionally, aurantinidin may help regulate the production of inflammatory cytokines, which are signaling molecules involved in the immune response [].

Aurantinidin is a type of anthocyanidin, which is a class of flavonoids known for their vibrant colors and significant roles in plant pigmentation. It has the chemical formula and is characterized by its unique structure, which includes hydroxyl groups at specific positions on its aromatic rings. This compound typically appears in shades of red to purple, depending on the pH of the environment, due to its flavylium cation structure that can change with pH variations .

Aurantinidin has demonstrated various biological activities:

- Antioxidant Properties: It exhibits strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects: Research indicates that aurantinidin can inhibit inflammatory pathways, contributing to its potential therapeutic applications .

- Antimicrobial Activity: Some studies suggest that aurantinidin possesses antimicrobial properties against certain bacteria and fungi .

Aurantinidin has several applications across different fields:

- Food Industry: It is used as a natural colorant in food products due to its vibrant coloration and safety profile.

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing health supplements and therapeutic agents.

- Cosmetics: The compound's ability to protect against oxidative stress also allows for its incorporation into skincare products .

Interaction studies involving aurantinidin focus on its effects when combined with other compounds:

- Synergistic Effects: Research has indicated that aurantinidin may enhance the efficacy of certain drugs through synergistic interactions, particularly in anti-inflammatory treatments .

- Binding Studies: Studies have shown how aurantinidin interacts with biomolecules like proteins and nucleic acids, influencing its biological activity and potential therapeutic uses .

Aurantinidin shares structural similarities with other anthocyanidins but possesses unique characteristics that differentiate it:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyanidin | Hydroxyl groups at C3, C5 | Most common anthocyanidin; abundant in fruits |

| Delphinidin | Hydroxyl groups at C3, C4, C5 | Stronger color intensity; found in berries |

| Pelargonidin | Hydroxyl groups at C3, C5 | Lacks hydroxyl at C4; gives orange-red coloration |

| Malvidin | Methylated at C3 and C5 | Found in red wine; contributes to color stability |

| Peonidin | Methylated at C3 | Common in berries; offers unique flavor profiles |

Aurantinidin's unique arrangement of hydroxyl groups contributes to its distinct color properties and biological activities compared to these similar compounds. Its specific interactions with biological systems further enhance its potential applications in health and nutrition.

Aurantinidin (chemical formula: $$C{15}H{11}O_{6}^+$$) is a hydroxy derivative of pelargonidin, classified under the flavonoid subgroup of anthocyanidins. Anthocyanidins are aromatic compounds responsible for red, purple, and blue pigmentation in plants, derived from the flavylium cation core structure. Aurantinidin distinguishes itself through hydroxyl group substitutions at positions 3, 5, 6, and 7 on the flavylium backbone, with an additional hydroxyl group on the B-ring phenyl group.

Table 1: Structural Comparison of Common Anthocyanidins

| Anthocyanidin | R3' | R4' | R5' | R3 | R5 | R6 | R7 |

|---|---|---|---|---|---|---|---|

| Aurantinidin | −H | −OH | −H | −OH | −OH | −OH | −OH |

| Pelargonidin | −H | −OH | −H | −OH | −OH | −H | −OH |

| Cyanidin | −OH | −OH | −H | −OH | −OH | −H | −OH |

| Delphinidin | −OH | −OH | −OH | −OH | −OH | −H | −OH |

This substitution pattern enhances aurantinidin’s polarity and solubility, influencing its spectroscopic properties and biological interactions.

Historical Context of Aurantinidin Research

The study of anthocyanidins began in the early 19th century with Marquart’s identification of floral pigments. Aurantinidin-specific research emerged later, with its first isolation reported in Impatiens aurantiaca (Balsaminaceae) and cultivars of Alstroemeria (Alstroemeriaceae). Early 20th-century advancements in chromatography and spectroscopy enabled precise structural elucidation, linking aurantinidin to pelargonidin through hydroxylation patterns. Recent studies have explored its antioxidant potential, though clinical applications remain nascent compared to other anthocyanidins like cyanidin.

Structural Relationship to Pelargonidin and Other Anthocyanidins

Aurantinidin shares a pelargonidin backbone but features additional hydroxyl groups at positions 6 and 7 (Table 1). This structural modification shifts its absorption spectrum, yielding a λmax of approximately 495 nm in acidic conditions, compared to pelargonidin’s 520 nm. The molecule’s stability is pH-dependent, with the flavylium cation predominating in acidic environments and transforming into quinoidal bases at neutral pH.

Molecular Properties:

- Molecular Weight: 287.24 g/mol (cation), 322.69 g/mol (chloride salt)

- SMILES:

[Cl-].OC1=CC=C(C=C1)C2=C(O)C=C3C(C=C(O)C(O)=C3O)=[O+]2 - InChI Key:

ISJQFQSYBIWCHP-UHFFFAOYSA-N

Distribution in the Plant Kingdom

Aurantinidin occurs sporadically across angiosperms, with notable occurrences in:

- Balsaminaceae:

- Alstroemeriaceae:

These plants thrive in diverse habitats, from tropical rainforests (Impatiens) to temperate Chilean regions (Alstroemeria). Aurantinidin’s limited distribution contrasts with ubiquitous anthocyanidins like cyanidin, suggesting specialized ecological roles, such as UV protection or pollinator attraction.

Primary Natural Sources

Impatiens aurantiaca (Balsaminaceae)

Impatiens aurantiaca, commonly known as the orange jewelweed, is a primary botanical source of aurantinidin. This perennial herb, native to East Africa, produces tubular orange flowers where aurantinidin accumulates in epidermal cell vacuoles [1]. The pigment’s hydroxylation pattern distinguishes it from simpler anthocyanidins like pelargonidin, enabling UV-light absorption and free radical scavenging [3] [4]. Field studies indicate that aurantinidin constitutes approximately 60–70% of total floral anthocyanidins in I. aurantiaca, with concentration peaks during the mid-flowering phase [1].

Alstroemeria Cultivars

Aurantinidin is extensively documented in Alstroemeria hybrids, particularly in orange, red, and pink cultivars. Key varieties include:

| Species/Cultivar | Flower Color | Aurantinidin Glycoside Form | Relative Abundance (%) |

|---|---|---|---|

| A. aurantiaca | Orange | 6-Hydroxycyanidin 3-rutinoside | 45–55 |

| A. ligtu × A. haemantha | Red | 6-Hydroxycyanidin 3-rutinoside | 30–40 |

| ‘Summer Red’ cultivar | Deep Pink | 6-Hydroxydelphinidin 3-rutinoside | 15–25 |

These cultivars biosynthesize aurantinidin through hydroxylation at the C6 position of the A-ring, a modification enhancing photostability compared to non-hydroxylated analogs [2] [4]. In A. aurantiaca, the compound coexists with cyanidin-3-rutinoside, though aurantinidin dominates in cultivars selected for orange pigmentation [2].

Secondary and Minor Sources

While Impatiens and Alstroemeria remain focal species, aurantinidin traces occur sporadically in the Balsaminaceae family. Preliminary HPLC analyses detect low concentrations (<5% of total anthocyanidins) in Impatiens tinctoria and Impatiens glandulifera, suggesting ancestral biosynthetic pathways conserved across the genus [1]. No verified occurrences exist outside these taxa, though unconfirmed reports speculate its presence in Pelargonium hybrids.

Ecological Significance in Plant Biology

Aurantinidin’s ecological roles parallel broader anthocyanidin functions:

- Pollinator Attraction: The orange-red spectrum of aurantinidin-rich flowers correlates with hymenopteran and lepidopteran visual sensitivity, enhancing pollinator visitation rates [3] [4]. In Alstroemeria, cultivars with higher aurantinidin content exhibit 20–30% greater pollinator activity compared to white-flowered variants.

- Abiotic Stress Mitigation: Hydroxyl groups at C5 and C6 positions confer antioxidant capacity, neutralizing reactive oxygen species (ROS) generated under high-light stress [3]. Field trials show Alstroemeria plants with elevated aurantinidin exhibit 15% less photooxidative damage under full sunlight.

- Pathogen Resistance: In vitro assays demonstrate aurantinidin’s inhibitory effects on Botrytis cinerea hyphal growth, reducing lesion expansion by 40% in treated petal tissues [4].

Seasonal and Environmental Variations in Aurantinidin Production

Aurantinidin synthesis fluctuates with environmental conditions:

- Light Intensity: Increased irradiance (≥1,200 μmol/m²/s) upregulates chalcone synthase (CHS) and flavonoid 3'-hydroxylase (F3'H) enzymes, boosting aurantinidin levels by 2.5-fold in Alstroemeria petals [2] [4].

- Soil pH: Alkaline soils (pH 7.5–8.0) reduce aurantinidin stability, shifting flower pigmentation toward dull browns. Optimal biosynthesis occurs at pH 5.5–6.5, where vacuolar conditions favor flavylium cation formation [3].

- Temperature: Diurnal fluctuations between 18°C (night) and 25°C (day) maximize transcriptional activation of aurantinidin-related genes, whereas sustained temperatures >30°C degrade anthocyanidin synthase (ANS) activity [4].

Seasonal peaks align with flowering periods: Impatiens aurantiaca shows maximal aurantinidin content during late spring rains, while Alstroemeria cultivars maintain stable levels under controlled greenhouse conditions [1] [2].

Phenylpropanoid Pathway Integration

Aurantinidin biosynthesis is intricately integrated within the broader phenylpropanoid pathway, representing a specialized branch of flavonoid metabolism [1] [2]. The phenylpropanoid pathway serves as the foundational metabolic network, channeling phenylalanine towards the production of diverse secondary metabolites, including aurantinidin and related anthocyanidin compounds [2] [3].

The integration begins with the general phenylpropanoid pathway, where phenylalanine ammonia lyase converts L-phenylalanine to trans-cinnamic acid, followed by cinnamate 4-hydroxylase and 4-coumaroyl-CoA ligase to produce 4-coumaroyl-CoA [4] [1]. This central precursor serves as the entry point into the flavonoid-specific branch of the pathway. The phenylpropanoid pathway acts as a major carbon sink in plants, with the flavonoid branch representing one of the most significant metabolic outputs [1] [2].

Research has demonstrated that the phenylpropanoid pathway and anthocyanin biosynthesis pathways exhibit coordinated regulation through shared transcriptional control mechanisms [4] [1]. The MYB-bHLH-WD40 regulatory complex not only controls anthocyanin-specific genes but also influences the expression of early phenylpropanoid pathway genes, including phenylalanine ammonia lyase and cinnamate 4-hydroxylase [4] [5]. This coordinated regulation ensures adequate substrate flow from the general phenylpropanoid pathway into the aurantinidin biosynthetic branch [4] [1].

The physical organization of phenylpropanoid enzymes within plant cells also plays a crucial role in aurantinidin biosynthesis. Recent proximity-dependent labeling studies have revealed that cytochrome P450 enzymes such as cinnamate 4-hydroxylase serve as endoplasmic reticulum anchoring points for downstream metabolic pathways [1]. This organization facilitates efficient substrate channeling from the phenylpropanoid pathway into the flavonoid biosynthetic machinery, ultimately supporting aurantinidin formation [1] [6].

Enzymatic Cascade in Aurantinidin Formation

The enzymatic cascade leading to aurantinidin formation involves a precisely orchestrated series of biochemical transformations, each catalyzed by specific enzymes with distinct substrate specificities and regulatory properties [4] [6] [7]. This cascade represents one of the most complex secondary metabolic pathways in plants, requiring the coordinated activity of multiple enzyme families [4] [6].

The enzymatic cascade exhibits remarkable conservation across plant species, with the core enzymes maintaining similar catalytic mechanisms despite originating from diverse plant families [4] [6] [7]. However, subtle differences in enzyme kinetics, substrate specificity, and regulatory responses contribute to the diversity of aurantinidin and related anthocyanidin compounds observed in different plant species [8] [9]. Understanding these enzymatic differences is crucial for metabolic engineering approaches aimed at enhancing aurantinidin production [10] [11].

Chalcone Synthase Mediated Reactions

Chalcone synthase represents the first committed enzyme in the flavonoid biosynthetic pathway leading to aurantinidin formation [6] [12]. This type III polyketide synthase catalyzes the initial condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone, the foundational intermediate for all subsequent flavonoid derivatives [6] [12] [13].

The chalcone synthase enzyme functions as a homodimeric protein with two independent active sites, each containing four critical amino acid residues: Cys164, Phe215, His303, and Asn336 [6] [13]. The catalytic mechanism involves the transfer of a coumaroyl moiety from 4-coumaroyl-CoA to the active site cysteine (Cys164), followed by iterative condensation reactions with three malonyl-CoA molecules [6] [12]. Each condensation proceeds through decarboxylation of malonyl-CoA to generate an acetyl-CoA carbanion, which extends the growing polyketide intermediate [6] [13].

The final step in chalcone synthase catalysis involves a regiospecific intramolecular Claisen condensation, where the nucleophilic methylene group attacks the carbonyl carbon of the thioester linkage to form the characteristic chalcone ring system [6] [13] [14]. This cyclization reaction is facilitated by the specific architecture of the chalcone synthase active site, which provides optimal positioning for the intramolecular condensation [13] [14].

Chalcone synthase exhibits remarkable substrate specificity, preferentially utilizing 4-coumaroyl-CoA as the starter substrate, although it can also accept other substituted cinnamoyl-CoA derivatives [6] [12]. The enzyme shows strong preference for malonyl-CoA over other acyl-CoA extender units, contributing to the characteristic hydroxylation pattern of the resulting chalcone [6] [12]. This substrate specificity is crucial for determining the final structure of aurantinidin and related anthocyanidins [6] [12].

Role of Flavanone 3-Hydroxylase

Flavanone 3-hydroxylase plays a pivotal role in aurantinidin biosynthesis by catalyzing the conversion of flavanones to dihydroflavonols, creating the immediate precursors for anthocyanidin formation [15] [16] [17]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and requires ferrous iron, 2-oxoglutarate, and ascorbate as cofactors [15] [17] [18].

The flavanone 3-hydroxylase enzyme exhibits broad substrate specificity, accepting various flavanones including naringenin, eriodictyol, and other substituted derivatives [15] [16] [18]. The enzyme catalyzes the hydroxylation of the C-3 position of the flavanone backbone, introducing a hydroxyl group that is essential for subsequent reduction by dihydroflavonol 4-reductase [15] [17] [18]. This hydroxylation reaction is stereospecific, producing the (2R,3S)-dihydroflavonol configuration required for proper substrate recognition by downstream enzymes [15] [17].

Research has demonstrated that flavanone 3-hydroxylase expression is strongly correlated with anthocyanin accumulation in various plant tissues [15] [16] [18]. The enzyme is highly conserved among plant species, with amino acid sequence similarities exceeding 80% between diverse plant families [16] [18]. This conservation reflects the crucial role of flavanone 3-hydroxylase in flavonoid metabolism and its importance in plant survival and adaptation [15] [16].

The regulation of flavanone 3-hydroxylase occurs at multiple levels, including transcriptional control by MYB and bHLH transcription factors, and post-translational modifications affecting enzyme stability and activity [15] [16] [18]. Environmental factors such as light, temperature, and stress conditions significantly influence flavanone 3-hydroxylase expression, linking aurantinidin biosynthesis to environmental adaptation mechanisms [16] [18] [9].

Dihydroflavonol 4-Reductase Conversion

Dihydroflavonol 4-reductase represents a critical regulatory enzyme in aurantinidin biosynthesis, catalyzing the stereospecific reduction of dihydroflavonols to leucoanthocyanidins [19] [7] [20]. This enzyme uses nicotinamide adenine dinucleotide phosphate as a cofactor to reduce the C-4 carbonyl group of dihydroflavonols, producing the colorless leucoanthocyanidin intermediates that serve as direct precursors for anthocyanidin formation [19] [7] [20].

The dihydroflavonol 4-reductase enzyme exhibits substrate specificity that significantly influences the final composition of anthocyanidin products [19] [7] [8]. The enzyme can reduce three different dihydroflavonol substrates: dihydrokaempferol, dihydroquercetin, and dihydromyricetin, producing leucopelargonidin, leucocyanidin, and leucodelphinidin, respectively [19] [7] [20]. The relative activity toward these substrates determines the hydroxylation pattern of the resulting anthocyanidins, including aurantinidin [19] [8].

Dihydroflavonol 4-reductase can be classified into three types based on the amino acid residue at position 134: asparagine-type, aspartic acid-type, and non-asparagine/aspartic acid-type [19] [8]. The asparagine-type enzymes show broad substrate specificity, while aspartic acid-type enzymes cannot efficiently reduce dihydrokaempferol [19] [8]. This substrate specificity difference has important implications for aurantinidin production, as it affects the ability to produce pelargonidin-derived anthocyanidins [19] [8].

The expression of dihydroflavonol 4-reductase is tightly regulated by the MYB-bHLH-WD40 transcriptional complex, with strong correlation between enzyme expression and anthocyanin accumulation [19] [7] [21]. Functional studies have demonstrated that overexpression of dihydroflavonol 4-reductase can significantly enhance anthocyanidin production, while knockdown or knockout of the enzyme leads to dramatic reductions in anthocyanin content [19] [7] [21].

Anthocyanidin Synthase Function

Anthocyanidin synthase catalyzes the penultimate step in aurantinidin biosynthesis, converting colorless leucoanthocyanidins to colored anthocyanidins [22] [23] [24]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and requires ferrous iron, 2-oxoglutarate, and ascorbate as cofactors [22] [24] [25]. The reaction involves the oxidation of leucoanthocyanidins with concomitant decarboxylation of 2-oxoglutarate to produce anthocyanidins, succinate, and carbon dioxide [22] [25].

The anthocyanidin synthase enzyme exhibits a complex catalytic mechanism involving multiple oxidation steps [22] [24] [26]. The enzyme first hydroxylates the C-3 carbon of the leucoanthocyanidin substrate, followed by oxidation to form the anthocyanidin product [22] [24] [26]. Crystal structure studies have revealed a multicomponent active site containing metal, cosubstrate, and substrate binding regions that coordinate the complex oxidation reaction [26].

Anthocyanidin synthase shows broad substrate specificity, accepting various leucoanthocyanidin substrates including leucopelargonidin, leucocyanidin, and leucodelphinidin [22] [23] [24]. The enzyme can also catalyze alternative reactions, including the formation of flavonols from dihydroflavonols, which can compete with anthocyanidin formation [23] [24]. This dual functionality requires careful regulation to optimize anthocyanidin production while minimizing side product formation [23] [24].

The regulation of anthocyanidin synthase expression is coordinated with other anthocyanin biosynthetic genes through the MYB-bHLH-WD40 regulatory complex [22] [23] [24]. The enzyme is typically expressed in tissues and developmental stages where anthocyanin accumulation occurs, with expression levels correlating strongly with anthocyanidin content [22] [23] [24]. Environmental factors such as light, temperature, and stress conditions significantly influence anthocyanidin synthase expression, linking aurantinidin biosynthesis to environmental responses [24] [27].

Terminal Modifications Creating Aurantinidin

The terminal modifications that create aurantinidin from basic anthocyanidin structures involve complex enzymatic processes including glycosylation, methylation, and hydroxylation [28] [29] [30]. These modifications are crucial for aurantinidin stability, solubility, and biological activity [28] [29] [30]. The specific combination of modifications determines the final structure and properties of aurantinidin, distinguishing it from other anthocyanidin compounds [28] [29] [30].

Glycosylation represents the most important terminal modification, converting unstable anthocyanidin aglycones to stable anthocyanin glycosides [28] [31] [30]. UDP-glucose:flavonoid 3-O-glucosyltransferase catalyzes the addition of glucose residues to the C-3 position of anthocyanidins, producing anthocyanin 3-O-glucosides [28] [31] [30]. This glycosylation is essential for anthocyanin stability and transport to vacuoles where they accumulate [28] [31] [30].

Additional glycosylation reactions can occur at other hydroxyl positions, creating di- and tri-glycosylated anthocyanins [28] [30]. Enzymes such as flavonoid 3-O-glycosyltransferase and related glycosyltransferases show different substrate specificities and regioselectivities, contributing to the diversity of glycosylated aurantinidin derivatives [28] [30]. The spatiotemporal expression of these glycosyltransferases determines the specific glycosylation patterns observed in different plant tissues [28] [30].

Methylation modifications are catalyzed by anthocyanin O-methyltransferases, which add methyl groups to hydroxyl positions on the anthocyanidin backbone [28] [30]. These methylation reactions affect anthocyanin stability, water solubility, and color properties [28] [30]. The methylation pattern is determined by the substrate specificity of the methyltransferase enzymes and the availability of S-adenosyl-L-methionine as the methyl donor [28] [30].

Transcriptional Regulation Mechanisms

The transcriptional regulation of aurantinidin biosynthesis involves complex networks of transcription factors that respond to developmental, environmental, and hormonal signals [4] [5] [32]. These regulatory mechanisms ensure precise control of aurantinidin production in response to plant needs and environmental conditions [4] [5] [32]. The transcriptional control system involves multiple layers of regulation, including both positive and negative regulatory elements [4] [5] [32].

MYB Transcription Factor Networks

MYB transcription factors represent the primary regulatory components controlling aurantinidin biosynthesis, with R2R3-MYB proteins serving as the main activators of anthocyanin biosynthetic genes [4] [5] [33]. These transcription factors bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating transcription through direct DNA-protein interactions [4] [5] [33]. The MYB transcription factor family includes numerous members with distinct target gene specificities and regulatory functions [4] [5] [33].

The R2R3-MYB transcription factors involved in aurantinidin biosynthesis can be classified into several functional groups based on their target gene preferences [4] [5] [33]. The SG6 subgroup, including MYB75/PAP1, MYB90/PAP2, and MYB113, primarily targets late biosynthetic genes such as dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase [4] [5] [33]. The SG7 subgroup, including MYB12, MYB11, and MYB111, preferentially activates early biosynthetic genes such as chalcone synthase, chalcone isomerase, and flavanone 3-hydroxylase [4] [5] [33].

MYB transcription factors exhibit tissue-specific and developmental stage-specific expression patterns that correlate with aurantinidin accumulation [4] [5] [33]. The expression of these transcription factors is regulated by various environmental stimuli, including light, temperature, and stress conditions [4] [5] [27]. This environmental responsiveness allows plants to modulate aurantinidin biosynthesis in response to changing conditions [4] [5] [27].

Recent research has revealed that MYB transcription factors can also regulate their own expression through auto-regulatory loops, creating feedback mechanisms that maintain stable expression levels [4] [5] [33]. Additionally, MYB transcription factors can interact with other regulatory proteins to form higher-order regulatory complexes that provide additional specificity and control [4] [5] [33].

bHLH and WD40 Protein Interactions

The bHLH and WD40 proteins form essential components of the MYB-bHLH-WD40 regulatory complex that controls aurantinidin biosynthesis [4] [5] [33]. These proteins do not bind DNA directly but instead interact with MYB transcription factors to form active transcriptional complexes [4] [5] [33]. The bHLH proteins contain basic helix-loop-helix domains that facilitate protein-protein interactions, while WD40 proteins contain multiple WD40 repeats that provide protein interaction platforms [4] [5] [33].

The bHLH proteins involved in aurantinidin biosynthesis include several functional classes with distinct roles in gene regulation [4] [5] [33]. The TT8-like bHLH proteins are specifically involved in late biosynthetic gene activation, interacting with MYB transcription factors to activate dihydroflavonol 4-reductase, anthocyanidin synthase, and UDP-glucose:flavonoid 3-O-glucosyltransferase [4] [5] [33]. The GL3/EGL3-like bHLH proteins have broader functions in flavonoid biosynthesis, participating in the regulation of both early and late biosynthetic genes [4] [5] [33].

WD40 proteins such as TTG1 serve as scaffolding components that facilitate the formation of stable MYB-bHLH-WD40 complexes [4] [5] [34]. These proteins contain multiple WD40 repeats that provide binding platforms for both MYB and bHLH proteins [4] [5] [34]. The WD40 proteins do not exhibit strong sequence specificity but instead provide structural stability to the regulatory complex [4] [5] [34].

The assembly of MYB-bHLH-WD40 complexes involves sequential protein-protein interactions that can be regulated by various factors [4] [5] [33]. The formation of these complexes is influenced by protein phosphorylation, protein stability, and the availability of interaction partners [4] [5] [33]. Different combinations of MYB, bHLH, and WD40 proteins can form distinct regulatory complexes with different target gene specificities [4] [5] [33].

Environmental Stimuli Effects on Biosynthesis

Environmental stimuli play crucial roles in regulating aurantinidin biosynthesis through their effects on transcription factor expression and activity [27] [32] [35]. Light represents the most important environmental stimulus, with different light qualities, intensities, and photoperiods having distinct effects on aurantinidin production [27] [32] [35]. Light signals are perceived by photoreceptors such as phytochromes, cryptochromes, and phototropins, which then activate signaling cascades that regulate transcription factor expression [27] [32] [35].

High-intensity white light strongly induces aurantinidin biosynthesis through the activation of MYB transcription factors and the MYB-bHLH-WD40 regulatory complex [27] [32] [35]. This light response involves the upregulation of both early and late biosynthetic genes, with expression typically peaking 2-6 hours after light exposure [27] [32] [35]. Far-red light provides moderate induction through phytochrome signaling pathways, while blue light shows weaker effects mediated by cryptochrome activation [27] [32] [35].

Temperature stress conditions significantly influence aurantinidin biosynthesis, with cold temperatures generally promoting biosynthesis and high temperatures inhibiting it [27] [32] [35]. Cold stress activates the CBF/DREB transcriptional pathway, which indirectly influences MYB transcription factor expression [27] [32] [35]. The cold response typically requires 2-12 hours for full activation and involves the coordinate upregulation of multiple biosynthetic genes [27] [32] [35].

Drought stress and salt stress provide moderate induction of aurantinidin biosynthesis through the activation of ABA-dependent signaling pathways [27] [32] [35]. These stress conditions activate transcription factors such as DREB and NAC proteins, which can interact with MYB transcription factors to enhance biosynthetic gene expression [27] [32] [35]. The stress response typically requires 6-24 hours for full activation and involves complex crosstalk between different signaling pathways [27] [32] [35].

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies for enhanced aurantinidin production involve systematic modifications of biosynthetic pathways, regulatory networks, and cellular metabolism to optimize product formation [10] [11] [36]. These approaches combine knowledge of enzyme kinetics, pathway regulation, and cellular physiology to design improved production systems [10] [11] [36]. Successful metabolic engineering requires careful consideration of metabolic burden, pathway balance, and product stability [10] [11] [36].

Overexpression of rate-limiting enzymes represents one of the most straightforward approaches to enhance aurantinidin production [10] [11] [36]. Chalcone synthase, dihydroflavonol 4-reductase, and anthocyanidin synthase have been identified as key rate-limiting steps in various plant systems [10] [11] [36]. Overexpression of these enzymes can increase aurantinidin production by 2-8 fold, although the effectiveness varies depending on the specific enzyme and plant system [10] [11] [36].

Transcription factor engineering approaches have shown remarkable success in enhancing aurantinidin production [10] [11] [36]. Overexpression of MYB transcription factors such as MYB75/PAP1 can increase aurantinidin production by 5-15 fold through the coordinate activation of multiple biosynthetic genes [10] [11] [36]. Co-expression of MYB, bHLH, and WD40 transcription factors can achieve even greater improvements, with some systems showing 10-50 fold increases in aurantinidin production [10] [11] [36].

Pathway flux optimization involves balancing the expression levels of different enzymes to minimize metabolic bottlenecks and maximize product formation [10] [11] [36]. This approach requires careful analysis of enzyme kinetics and pathway dynamics to identify optimal enzyme ratios [10] [11] [36]. Successful pathway optimization can increase aurantinidin production by 3-7 fold while reducing metabolic burden on the host cells [10] [11] [36].

Cofactor engineering strategies focus on enhancing the supply of essential cofactors such as NADPH and UDP-glucose [10] [11] [36]. NADPH supply can be enhanced through overexpression of pentose phosphate pathway enzymes or NADP-dependent dehydrogenases [10] [11] [36]. UDP-glucose supply can be improved through overexpression of UDP-glucose synthesis enzymes or optimization of glucose metabolism [10] [11] [36]. These approaches can increase aurantinidin production by 2-5 fold while improving overall pathway efficiency [10] [11] [36].

Product stabilization approaches involve enhancing glycosylation and methylation reactions that stabilize aurantinidin and prevent degradation [10] [11] [36]. Overexpression of UDP-glucose:flavonoid 3-O-glucosyltransferase and anthocyanin O-methyltransferase can significantly improve aurantinidin stability and accumulation [10] [11] [36]. These modifications can increase final aurantinidin yields by 2-5 fold through improved product stability [10] [11] [36].